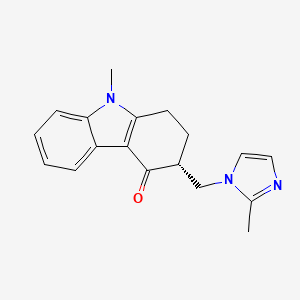

Ondansetron, (3R)-

Description

BenchChem offers high-quality Ondansetron, (3R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ondansetron, (3R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

99614-60-5 |

|---|---|

Molecular Formula |

C18H19N3O |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

(3R)-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one |

InChI |

InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3/t13-/m1/s1 |

InChI Key |

FELGMEQIXOGIFQ-CYBMUJFWSA-N |

Isomeric SMILES |

CC1=NC=CN1C[C@H]2CCC3=C(C2=O)C4=CC=CC=C4N3C |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C |

Other CAS No. |

99614-60-5 |

Origin of Product |

United States |

Contextualization Within Ligand Receptor Antagonist Research

Ondansetron (B39145) is a highly selective and potent antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. nih.govcore.ac.uk These receptors are ligand-gated ion channels located on the nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone of the area postrema. drugbank.com The binding of the neurotransmitter serotonin (B10506) (5-HT) to these receptors plays a crucial role in the vomiting reflex. nih.gov

As a competitive antagonist, ondansetron binds to the 5-HT3 receptor at the same site as serotonin, thereby inhibiting its action. nih.govresearchgate.net This blockade of 5-HT3 receptors on vagal afferent nerves and in the central nervous system is the primary mechanism of its antiemetic effect. clinpgx.orgnih.gov Research has identified a key cation-π interaction between ondansetron and the tryptophan 183 residue within the ligand-binding pocket of the murine 5-HT3A receptor, which is crucial for its binding orientation. clinpgx.orgnih.gov

Ondansetron was one of the first selective 5-HT3 receptor antagonists to be developed, alongside granisetron (B54018), in the early 1990s. wikipedia.orgamegroups.org This class of drugs, often referred to as "setrons," represented a significant advancement in pharmacology. wikipedia.org While first-generation antagonists like ondansetron, granisetron, and dolasetron (B1670872) are effective, newer second-generation antagonists such as palonosetron (B1662849) have been developed with different pharmacological profiles, including a longer half-life and greater receptor binding affinity. wikipedia.orgamegroups.orgdrugs.com

Table 1: Comparison of Selected 5-HT3 Receptor Antagonists

| Antagonist | Generation | Key Characteristics |

|---|---|---|

| Ondansetron | First | Prototypical 5-HT3 antagonist; racemic mixture in commercial form. wikipedia.orgguidetopharmacology.org |

| Granisetron | First | Developed around the same time as ondansetron; some studies suggest higher efficacy in certain contexts. clinpgx.orgwikipedia.org |

| Dolasetron | First | Another early selective 5-HT3 receptor antagonist. wikipedia.org |

| Palonosetron | Second | Longer half-life and greater receptor binding affinity compared to first-generation antagonists. wikipedia.orgdrugs.com |

Significance of Stereochemistry in Chemical and Biological Research of Ondansetron

Ondansetron (B39145) possesses a single stereogenic center, resulting in the existence of two enantiomers: (3R)-Ondansetron and (3S)-Ondansetron. researchgate.net While the racemic mixture is widely used, research has shown that the pharmacological and physiological effects of these enantiomers can differ significantly within a chiral environment like the human body. researchgate.net

The (3R)-enantiomer of ondansetron is considered the eutomer, meaning it is the more potent and highly selective 5-HT3 antagonist. researchgate.net Some studies have indicated that the potency of (R)-ondansetron is substantially higher than that of the (S)-enantiomer. core.ac.uk This difference in activity underscores the importance of stereochemistry in the interaction between the drug molecule and its receptor target.

Furthermore, the disposition and metabolism of ondansetron can be stereoselective. nih.gov Studies have shown wide interindividual variability in the plasma concentration ratios of the S-(+)- and R-(-)-enantiomers, suggesting differences in how the body processes each form. core.ac.uknih.gov This has led to research into the influence of specific cytochrome P450 enzymes, such as CYP2D6 and CYP3A4, on the metabolism of the individual enantiomers. clinpgx.orgnih.gov

The distinct properties of the enantiomers have necessitated the development of specific analytical methods for their separation and quantification. Techniques such as high-performance liquid chromatography (HPLC) using chiral stationary phases and capillary electrophoresis have been established for the chiral resolution of ondansetron enantiomers in various biological matrices. researchgate.netnih.govresearchgate.net

Table 2: Properties of Ondansetron Enantiomers

| Property | (3R)-Ondansetron | (3S)-Ondansetron |

|---|---|---|

| Stereochemical Descriptor | R (Rectus) | S (Sinister) |

| Biological Activity | Eutomer (more potent antagonist). researchgate.net | Distomer (less potent antagonist). core.ac.uk |

| Metabolism | Subject to stereoselective metabolism. nih.gov | Subject to stereoselective metabolism. nih.gov |

| Research Focus | Potential for improved therapeutic index as a single-enantiomer drug. google.com | Used as a comparator in stereoselectivity studies. nih.gov |

Scope and Research Imperatives for Ondansetron, 3r

Development of Comprehensive Synthetic Pathways for the Carbazole (B46965) Core

The synthesis of Ondansetron hinges on the effective construction of its 1,2,3,9-tetrahydro-4H-carbazol-4-one core. Various synthetic strategies have been devised to create this essential tricyclic intermediate.

Strategic Approaches to 1,2,3,9-Tetrahydro-4H-carbazol-4-one Derivatives

The foundational approach to the carbazole core of Ondansetron often begins with the synthesis of 1,2,3,9-tetrahydro-4H-carbazol-4-one. One of the most conventional methods for this is the Fischer indole (B1671886) synthesis, which utilizes cyclohexane-1,3-dione and phenylhydrazine (B124118) as starting materials. researchgate.net This method has been a cornerstone in the synthesis of various carbazole derivatives. researchgate.netbeilstein-journals.org

Alternative strategies have also been explored to enhance efficiency and yield. For instance, a palladium-catalyzed intramolecular Heck reaction has been employed to construct the tricyclic indole core in a concise manner. beilstein-journals.org Another approach involves the acid-catalyzed cyclization of 1H-indole-2-butanoic acid, which can furnish 1,2,3,9-tetrahydro-4H-carbazol-4-one in high yield. researchgate.net Furthermore, a tandem reduction-cycloaromatization-acylation reaction starting from methyl 6-(2-nitrophenyl)-5-oxohexanoate has been shown to produce the desired carbazolone core directly and efficiently. researchgate.net

The subsequent N-methylation of the 1,2,3,9-tetrahydro-4H-carbazol-4-one intermediate to produce 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is a critical step in the Ondansetron synthesis. hep.com.cn This reaction is typically achieved using reagents like dimethyl sulfate. hep.com.cnbeilstein-journals.org

Key Reactions in Core Elaboration (e.g., Mannich Reaction, Fisher Indole Synthesis, Cyclization)

Several key reactions are pivotal in elaborating the carbazole core and introducing the necessary functionalities for Ondansetron.

Fischer Indole Synthesis: As previously mentioned, this is a fundamental method for constructing the carbazole scaffold. researchgate.net The reaction involves the condensation of a phenylhydrazine with a ketone or aldehyde, in this case, a derivative of cyclohexanedione, under acidic conditions to form the indole ring system. hep.com.cnbeilstein-journals.org A typical procedure involves reacting 1,3-cyclohexanedione (B196179) with phenylhydrazine hydrochloride, followed by cyclization and rearrangement in the presence of an acid catalyst like ZnCl2 to yield 1,2,3,9-tetrahydro-4H-carbazol-4-one. hep.com.cn

Mannich Reaction: This reaction is crucial for introducing the imidazolylmethyl side chain at the C3 position of the carbazolone core. The process typically involves reacting 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one with formaldehyde (B43269) and a secondary amine, such as dimethylamine, to form a Mannich base. hep.com.cngoogle.comgoogle.com This intermediate can then undergo further reaction with 2-methylimidazole (B133640) to yield Ondansetron. google.comclockss.org Variations of the Mannich reaction have been developed to improve efficiency, including one-pot procedures that combine the aminomethylation and subsequent substitution with 2-methylimidazole. wipo.intgoogleapis.comoriprobe.com

Cyclization Reactions: Various cyclization strategies are employed to form the tricyclic carbazole system. chim.it As discussed, the Fischer indole synthesis itself is a cyclization process. Other methods include palladium-catalyzed intramolecular cyclizations and acid-catalyzed ring closures. researchgate.netbeilstein-journals.org These reactions are fundamental to creating the rigid carbazole framework of Ondansetron.

Enantioselective Synthesis of (3R)-Ondansetron

While racemic Ondansetron is used clinically, the development of methods to synthesize the specific (3R)-enantiomer is of significant interest for potentially improving therapeutic outcomes.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org In the context of Ondansetron synthesis, a chiral auxiliary could be attached to a precursor molecule to direct the formation of the (3R) stereocenter. For example, a chiral auxiliary could be used in a conjugate reduction and subsequent asymmetric protonation of an α,β-unsaturated carboximide to establish the desired stereochemistry. nih.gov While specific examples for Ondansetron are not extensively detailed in the provided search results, the principle of using auxiliaries like pseudoephedrine or camphorsultam to direct alkylation or other bond-forming reactions is a well-established strategy in asymmetric synthesis. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org

Asymmetric Catalysis in Stereoselective Synthesis

Asymmetric catalysis offers a more efficient route to enantiomerically enriched products by using a small amount of a chiral catalyst to generate a large amount of a single enantiomer. nih.govacademie-sciences.fr This approach can be applied to various reaction types, including reductions, oxidations, and carbon-carbon bond-forming reactions. rsc.orgnih.gov For the synthesis of (3R)-Ondansetron, a potential strategy would be the asymmetric reduction of a suitable prochiral enone precursor using a chiral catalyst. Another approach could involve a catalytic asymmetric Mannich reaction to introduce the side chain stereoselectively. researchgate.net The development of catalysts that can effectively control the stereochemistry at the C3 position of the carbazolone core is a key area of research in the enantioselective synthesis of Ondansetron. nih.gov

Chiral Resolution Techniques for Ondansetron Enantiomers

An alternative to asymmetric synthesis for obtaining the (3R)-enantiomer is the resolution of the racemic mixture of Ondansetron. This involves separating the (R)- and (S)-enantiomers.

High-performance liquid chromatography (HPLC) is a widely used technique for the chiral resolution of Ondansetron. researchgate.netmagtechjournal.comnih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Cellulose-based chiral columns, such as Chiralcel OD-R and Chiralcel OJ, have proven effective for resolving Ondansetron enantiomers. researchgate.netnih.govoup.comingentaconnect.com The mobile phase composition, including the type of organic modifier and additives, is optimized to achieve baseline separation. magtechjournal.comingentaconnect.com Other chiral selectors, such as cyclodextrins, have also been used in capillary electrophoresis for the enantiomeric separation of Ondansetron. researchgate.netoup.com

Preparative Chiral Chromatography for Enantiomeric Separation

Preparative chiral chromatography is another powerful technique for the large-scale separation of enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. oup.com

For ondansetron, high-performance liquid chromatography (HPLC) with a chiral column is a commonly employed method. researchgate.netresearchgate.net Various types of chiral stationary phases have been successfully used, including those based on polysaccharides like cellulose (B213188) and amylose. oup.comresearchgate.net For instance, a Chiralpak AD-H column, which is an amylose-based CSP, has been used to achieve enantiomeric separation under normal phase conditions. researchgate.net Another example is the use of a reversed-phase cellulose-based chiral column (Chiralcel OD-R). researchgate.net

The mobile phase composition, flow rate, and column temperature are critical parameters that are optimized to achieve the best separation. researchgate.net The use of preparative HPLC and supercritical fluid chromatography (SFC) has been shown to be highly effective for the resolution of enantiomers in the pharmaceutical industry, enabling the rapid provision of pure enantiomers for further studies. mdpi.com

| Chromatographic Technique | Chiral Stationary Phase | Mobile Phase Example |

| HPLC | Chiralpak AD-H (amylose-based) | Hexane-isopropanol-glacial acetic acid-triethylamine researchgate.net |

| HPLC | Chiralcel OD-R (cellulose-based) | 0.7 M sodium perchlorate-acetonitrile researchgate.net |

| HPLC-MS/MS | Ovomucoid column | Methanol-5 mM ammonium (B1175870) acetate-acetic acid nih.gov |

Flow Chemistry Applications in Ondansetron Synthesis

Continuous flow chemistry has emerged as a modern and efficient technology for the synthesis of active pharmaceutical ingredients (APIs), offering advantages such as improved safety, scalability, and process control. rsc.orgresearchgate.net Several steps in the synthesis of ondansetron have been successfully adapted to a continuous flow process. rsc.org

One key transformation in ondansetron synthesis is the Fischer indole synthesis to create the carbazolone core. researchgate.netscispace.com Researchers have developed a continuous flow approach for this reaction, leading to improved yields. researchgate.net Another critical step, the Mannich reaction, has also been demonstrated under continuous-flow conditions without the need for an acid catalyst. researchgate.net

Synthesis of Research-Oriented Ondansetron Derivatives and Analogs

Design and Synthesis of Piperazine-Containing Analogs

To explore the structure-activity relationships (SAR) of 5-HT3 receptor antagonists, researchers have synthesized various analogs of ondansetron. One area of focus has been the incorporation of a piperazine (B1678402) ring into the structure. researchgate.net

The synthesis of these analogs typically starts from 1,3-cyclohexanedione, which undergoes condensation with phenylhydrazine hydrochloride, followed by cyclization and methylation to form the key intermediate, 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one. researchgate.net A subsequent Mannich reaction introduces a dimethylaminomethyl group, which can then be displaced by various substituted piperazines through a nucleophilic substitution reaction. researchgate.net This modular approach allows for the creation of a library of novel piperazine-containing ondansetron derivatives. researchgate.netacs.orgmdpi.com

Strategies for Functionalization and Derivatization for Mechanistic Probes

The synthesis of functionalized and derivatized analogs of ondansetron is crucial for creating mechanistic probes to study its interaction with the 5-HT3 receptor and for developing new therapeutic agents. acs.org These strategies often involve the late-stage functionalization of the core ondansetron structure or its precursors. acs.org

C-H functionalization is a powerful tool that allows for the direct modification of the aromatic core of ondansetron, enabling the introduction of various functional groups that can serve as reporters or alter the molecule's properties. researchgate.net For example, derivatization of the hydroxyl group or other positions on the molecule can be achieved through various chemical methods. googleapis.com The development of predictive models for site-selective functionalization can aid in the rational design of these probes. researchgate.net These derivatized molecules are invaluable for understanding the mechanism of action and for identifying new ligands with improved properties.

Implications of Stereochemistry on Molecular Recognition Profiles

Ondansetron, a highly selective antagonist of the serotonin (B10506) 5-HT3 receptor, is a chiral molecule featuring a stereocenter at the C3 position of its carbazole ring system. This chirality results in the existence of two enantiomers: (3R)-ondansetron and (3S)-ondansetron. The precise three-dimensional arrangement of atoms dictated by this stereochemistry is fundamental to ondansetron's ability to interact effectively with its biological target, the 5-HT3 receptor, thereby influencing both its binding affinity and its functional pharmacological activity. Molecular recognition, the process by which a drug molecule is recognized and binds to its specific biological target, is exquisitely sensitive to stereochemical differences, as the exact fit within the receptor's binding pocket determines the strength and efficacy of the interaction.

Research investigating the pharmacological profiles of ondansetron's enantiomers has revealed significant stereoselectivity in their interaction with the 5-HT3 receptor. Specifically, studies have demonstrated that the (3R)-enantiomer exhibits a considerably higher potency as a 5-HT3 receptor antagonist compared to its (3S)-counterpart. For example, in functional assays conducted on the longitudinal smooth muscle from guinea pig ileum, the (3R)-ondansetron enantiomer was found to be approximately 7.9 times more potent in antagonizing the effects of serotonin and 2-methyl-5-hydroxytryptamine (B41585) (2-methylserotonin) than the (3S)-enantiomer wikipedia.org. This pronounced difference in potency underscores the specific structural requirements of the 5-HT3 receptor's binding site, which appears to preferentially accommodate the spatial configuration of the (3R)-enantiomer for optimal receptor blockade.

The molecular interactions mediating ondansetron's binding to the 5-HT3 receptor are understood to involve cation-π interactions, particularly between the protonated nitrogen atom of ondansetron and a key tryptophan residue (Trp183) within the receptor's ligand-binding pocket nih.govpharmgkb.org. The stereochemistry at the C3 position of ondansetron directly influences the orientation and positioning of the molecule within this binding pocket, thereby modulating the strength and effectiveness of these critical molecular contacts. The superior antagonist activity observed for (3R)-ondansetron suggests that its specific chiral configuration facilitates a more favorable and precise interaction with the receptor's binding site, leading to more effective inhibition of serotonin-mediated signaling pathways. Consequently, the development and application of stereochemically pure enantiomers are crucial in understanding and optimizing drug efficacy, as often only one enantiomer confers the desired pharmacological profile.

Molecular Mechanism of Action and Ligand Target Interactions of Ondansetron, 3r

Serotonin (B10506) 5-HT3 Receptor Antagonism at the Molecular Level

Ondansetron (B39145) exerts its antiemetic effects by blocking the action of serotonin at the 5-HT3 receptors. These receptors are ligand-gated ion channels that play a crucial role in the emetic reflex, particularly in response to chemotherapy and radiation.

Quantitative Binding Affinity and Selectivity Profiling (Ki values)

While specific Ki values for the (3R)- enantiomer of ondansetron at the 5-HT3 receptor are not consistently detailed across all accessible literature, ondansetron is recognized as a high-affinity competitive antagonist. Studies indicate that ondansetron exhibits "simple bimolecular binding" to the 5-HT3 receptor researchgate.net. Furthermore, ondansetron has been reported to bind to other receptor subtypes, including 5-HT1B, 5-HT1C, α1-adrenergic, and μ-opioid receptors, although its affinity for these targets is generally lower than for the 5-HT3 receptor amegroups.orgbiorxiv.org. The clinical significance of these off-target interactions remains a subject of ongoing investigation amegroups.org. It is also noted that the stereochemistry at the asymmetric carbon atom of ondansetron is not a critical factor for its interaction with the 5-HT3 receptor, suggesting that data for racemic ondansetron is applicable wikipedia.org.

Comparative Analysis of Binding Modes with Related Ligands

Ondansetron's binding mode can be compared with other 5-HT3 receptor antagonists, such as granisetron (B54018) and palonosetron (B1662849). While ondansetron and granisetron both exhibit competitive antagonism and form cation-π interactions with Trp183 nih.gov, palonosetron has been shown to possess different binding characteristics, including allosteric binding and positive cooperativity, which may contribute to its higher affinity and longer duration of action researchgate.net. Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of the 5-HT3A receptor in complex with various setrons, including ondansetron, revealing distinct interaction fingerprints and conformational changes that underlie their inhibitory mechanisms biorxiv.org. These comparative analyses highlight how subtle differences in molecular structure and binding orientation can lead to variations in potency, selectivity, and pharmacological profile among 5-HT3 receptor antagonists biorxiv.org.

Receptor Occupancy Dynamics (mechanistic insights)

Ondansetron's efficacy is closely linked to its receptor occupancy. It has been observed that ondansetron occupies approximately 50% of 5-HT3 receptors, with significant interindividual variability pharmgkb.org. This occupancy level appears to correlate with the drug's antiemetic effect pharmgkb.org. Mechanistically, ondansetron acts as a reversible, competitive antagonist. Studies indicate that after the removal of ondansetron, the receptor's response can be restored, although in some experimental conditions, the inhibition by ondansetron was found to be insurmountable by serotonin within the experimental timeframe nih.gov. The dissociation rate constant for ondansetron has been reported as 0.58 min−1, providing insight into the kinetics of its binding and unbinding from the receptor nih.gov.

Interactions with Other Enzyme Systems and Transporters

Beyond its primary role as a 5-HT3 receptor antagonist, ondansetron has demonstrated inhibitory activity against cholinesterase enzymes.

Cholinesterase Inhibition: Mechanistic Insights into Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Interactions

Recent in silico and in vitro studies have identified ondansetron as a novel inhibitor of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) nih.govresearchgate.netresearchgate.netacs.org. These enzymes are critical for the hydrolysis of acetylcholine, a key neurotransmitter. Ondansetron inhibits AChE through a non-competitive mechanism and BChE via a mixed inhibition mechanism nih.govresearchgate.netresearchgate.net. The inhibitory potency is quantified by IC50 values: 33 µM for AChE and 2.5 µM for BChE nih.govresearchgate.netresearchgate.net. Molecular docking studies suggest that ondansetron binds to aromatic residues in the peripheral region of the active sites of these enzymes, contributing to its inhibitory effect nih.govresearchgate.net. This dual inhibitory action highlights potential additional pharmacological roles for ondansetron, particularly in contexts where cholinesterase activity is modulated.

Advanced Computational and Theoretical Studies of Ondansetron, 3r

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the structural and electronic properties of ondansetron (B39145). These computational methods are crucial for understanding the molecule's behavior at a subatomic level, which underpins its pharmacological activity.

Geometry Optimization and Conformational Analysis

Theoretical geometry optimization of ondansetron has been performed using methods like Hartree-Fock (HF) and DFT with various basis sets, such as B3LYP/6-311++G(d,p). researchgate.netresearchgate.net These calculations aim to find the most stable three-dimensional arrangement of the atoms in the molecule, its lowest energy conformation.

Conformational analysis is essential as the spatial arrangement of a drug molecule dictates its interaction with biological targets. academicdirect.org For ondansetron, this involves determining the preferred orientations of its flexible parts, such as the imidazole-methyl group relative to the carbazolone ring system. Studies have shown that even subtle changes in conformation can be influenced by factors like hydration. researchgate.net For instance, the conformation of the six-membered ring formed by atoms 1,2,3,4,4a and 9a can be disordered, affecting the orientation of the methyl sidegroup. ru.nl Computational models help in identifying these stable conformers and the energy barriers between them. chemaxon.com

The optimized geometrical parameters, including bond lengths and angles, calculated through these methods are often compared with experimental data from X-ray crystallography to validate the computational model. nepjol.info For example, the crystal structure of ondansetron hydrochloride dihydrate has been determined, providing a benchmark for theoretical models. mdpi.com

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| C-N (imidazole) | ~1.38 Å | |

| C-C (aromatic) | ~1.40 Å | |

| Bond Angle | C-N-C (imidazole) | ~108° |

| O=C-C | ~121° | |

| Dihedral Angle | Imidazole-Methyl-Carbazolone | Varies with conformation |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. researchgate.netrdd.edu.iq It illustrates the charge distribution and is used to identify regions that are prone to electrophilic and nucleophilic attack. aimspress.com The MEP is mapped onto the molecule's electron density surface, with different colors representing different potential values.

For ondansetron, MEP analysis reveals the electronegative and electropositive regions. researchgate.net Typically, negative potential (often colored red) is concentrated around electronegative atoms like the carbonyl oxygen and the nitrogen atoms of the imidazole (B134444) ring, indicating these are sites for electrophilic attack. nepjol.infordd.edu.iq Positive potential (often colored blue) is usually found around hydrogen atoms, particularly those attached to nitrogen, marking them as sites for nucleophilic attack. rdd.edu.iq This information is critical for understanding how ondansetron interacts with its biological target, the 5-HT3 receptor, through hydrogen bonding and other electrostatic interactions. researchgate.netresearchgate.net

Vibrational Spectra Prediction and Interpretation

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. uzh.chbrehm-research.de By using methods like DFT (B3LYP/6-311++G(d,p)), researchers can calculate the vibrational modes of ondansetron and compare them with experimental spectra. researchgate.netresearchgate.net This comparison helps in the assignment of observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. researchgate.net

The agreement between the calculated and observed spectra serves as a validation of the optimized molecular geometry. researchgate.net Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of the vibrational modes. researchgate.net Such studies have been performed on ondansetron hydrochloride, providing a comprehensive understanding of its vibrational properties. researchgate.net

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT) | Experimental Frequency (cm⁻¹) (FT-IR/Raman) |

|---|---|---|---|

| C=O (Ketone) | Stretching | ~1650 | ~1645 |

| N-H (Imidazole) | Stretching | ~3100 | ~3110 |

| C-H (Aromatic) | Stretching | ~3050 | ~3040 |

| C-N | Stretching | ~1350 | ~1340 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. dergipark.org.tr

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter that indicates the molecule's chemical stability and reactivity. aimspress.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and polarizable. nepjol.info For ondansetron, the HOMO-LUMO gap has been calculated using DFT methods. researchgate.net This analysis helps in understanding the charge transfer that can occur within the molecule and between the molecule and its receptor. aimspress.com The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electron donation and acceptance. rsc.org

Table 3: Calculated Frontier Molecular Orbital Energies for Ondansetron Note: The specific values are illustrative and depend on the computational method and basis set used.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | ~ -6.0 |

| ELUMO | ~ -1.5 |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 |

Natural Bond Orbital (NBO) and Charge Distribution Studies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. uni-rostock.deinorgchemres.org It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions, a concept known as hyperconjugation. sci-hub.se

For ondansetron, NBO analysis can reveal significant intramolecular charge transfer and delocalization between bonds. researchgate.net For example, interactions such as π(C=C) to π(C=O) delocalization can be quantified. The analysis provides natural atomic charges, which offer a more chemically intuitive picture of the charge distribution than Mulliken charges. researchgate.net These studies have identified significant stabilization energies arising from electron delocalization in the ondansetron structure. researchgate.net For instance, a notable interaction involves the donor NBO of π(C5=C18) and the acceptor NBO of π*(C19=C20), with a high stabilization energy. researchgate.net

Nonlinear Optical (NLO) Properties Calculation

Theoretical calculations are also employed to predict the nonlinear optical (NLO) properties of molecules. scirp.orgaps.org These properties are important in the field of photonics and optoelectronics. cam.ac.uk The key NLO parameters are the dipole moment (μ), the mean polarizability (α), the anisotropy of polarizability (Δα), and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.net

Computational studies on ondansetron have calculated these NLO properties using methods like DFT. researchgate.net The results indicate that ondansetron possesses non-zero hyperpolarizability values, suggesting it could have NLO activity. researchgate.net The magnitude of these properties is related to the electronic structure, particularly the extent of electron delocalization and intramolecular charge transfer, which can be enhanced by specific structural features. researchgate.netnih.gov Calculations for ondansetron hydrochloride have shown values for dipole moment, polarizability, and hyperpolarizability that are higher than those of urea, a standard reference material for NLO studies. researchgate.net

Table 4: Calculated Nonlinear Optical Properties of Ondansetron Note: Values are from a study on ondansetron hydrochloride and are compared to urea.

| Property | Ondansetron Hydrochloride | Urea (Reference) |

|---|---|---|

| Dipole Moment (μ) (Debye) | 3.5250 | 1.3732 |

| Mean Polarizability (α) (x10⁻²⁴ esu) | 12.6980 | - |

| First Hyperpolarizability (β) (x10⁻³⁰ esu) | 0.9017 | 0.3728 |

| Second Hyperpolarizability (γ) (x10⁻³⁵ esu) | -0.0412 | - |

Molecular Modeling and Dynamics Simulations for Ligand-Target Systems

Computational studies have been instrumental in elucidating the binding of (3R)-Ondansetron to its primary target, the 5-HT3 receptor.

Molecular docking simulations are pivotal in predicting how (3R)-Ondansetron orients itself within the binding pocket of the 5-HT3 receptor. These studies have consistently shown that ondansetron, along with other "setron" drugs, binds at the interface between subunits of the pentameric 5-HT3 receptor. researchgate.netelifesciences.orgnih.gov

Key interactions identified through docking studies include:

Cation-π interactions: A critical interaction occurs between the cationic nitrogen of ondansetron's imidazole moiety and the aromatic ring of a tryptophan residue (Trp183) in the receptor's binding pocket. nih.gov

Hydrophobic interactions: The carbazole (B46965) ring of ondansetron forms extensive hydrophobic interactions with several non-polar amino acid residues lining the binding pocket, including Ile44, Trp63, Tyr64, Ile201, and Tyr126. biorxiv.org

Hydrogen bonding: The carbonyl oxygen of ondansetron is capable of forming hydrogen bonds with nearby residues, further stabilizing the complex. wikipedia.org

Docking studies comparing ondansetron with other 5-HT3 antagonists have revealed differences in binding affinities and interaction fingerprints, which may explain their varying clinical efficacies. researchgate.netelifesciences.orgnih.govrjptonline.org For instance, one study reported a binding energy of -7.7 kcal/mol for ondansetron with the 5-HT3 receptor. rjptonline.orgresearchgate.netrjptonline.org The cryo-EM structure of the 5-HT3A receptor in complex with ondansetron (PDB ID: 6W1M) has provided a high-resolution template for these computational predictions. rcsb.org

Interactive Data Table: Predicted Binding Interactions of Ondansetron with the 5-HT3 Receptor

| Interaction Type | Ondansetron Moiety | Receptor Residue(s) | Reference |

| Cation-π | Imidazole Nitrogen | Trp183 | nih.gov |

| Hydrophobic | Carbazole Ring | Ile44, Trp63, Tyr64, Ile201, Tyr126 | biorxiv.org |

| Hydrogen Bonding | Carbonyl Oxygen | - | wikipedia.org |

| Polar Interactions | Basic Amine | Trp156, Tyr207, Trp63, Tyr126 | biorxiv.org |

To assess the stability of the predicted binding poses and to understand the dynamic nature of the ondansetron-5-HT3 receptor complex, molecular dynamics (MD) simulations are employed. These simulations, often spanning hundreds of nanoseconds, model the movement of atoms over time in a hydrated lipid bilayer environment, mimicking physiological conditions. researchgate.netelifesciences.orgnih.gov

MD simulations have confirmed the stability of the ondansetron binding pose derived from cryo-EM structures, with the root mean square deviation (RMSD) remaining low (<2.5 Å). biorxiv.org These simulations have also highlighted the role of water molecules in the binding process, suggesting they can expose the binding pocket on the receptor's surface. elifesciences.orgnih.gov Furthermore, MD studies reveal that the binding of ondansetron induces conformational changes in the receptor, particularly in the C loop, which are thought to be part of its inhibitory mechanism. researchgate.netelifesciences.orgnih.gov

Advanced computational techniques like binding pose metadynamics are used to calculate the binding free energy of ondansetron to its target. These calculations provide a more quantitative measure of binding affinity than docking scores alone. Studies combining molecular dynamics with metadynamics have demonstrated the high potency of ondansetron. researchgate.net These methods are crucial for comparing the binding affinities of different ligands and for guiding the design of new, more potent antagonists.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are essential for understanding how the chemical structure of ondansetron and its analogs relates to their biological activity. nih.govscienceforecastoa.comnih.govchemmethod.com The general pharmacophore for 5-HT3 antagonists, including ondansetron, consists of an aromatic moiety, a hydrogen bond-accepting group, and a basic nitrogen atom. wikipedia.org

Key SAR findings for ondansetron and related compounds include:

The carbazole nucleus is a key feature for high-affinity binding. biorxiv.org

The N-methyl-imidazole group is crucial for the cation-π interaction.

Modifications to the linker between the aromatic and basic moieties can significantly impact activity.

QSAR models use statistical methods to correlate physicochemical properties (descriptors) of molecules with their biological activity. scienceforecastoa.comnih.govchemmethod.com For ondansetron analogs, QSAR studies have helped to identify key descriptors that influence their antagonist potency. For example, a QSAR study on vortioxetine (B1682262) analogs, which also act on 5-HT3A receptors, identified information content, solubility, and electronegativity as important descriptors for antagonist activity. researchgate.net These models are valuable for predicting the activity of novel compounds before their synthesis, thus streamlining the drug discovery process. scienceforecastoa.comnih.govchemmethod.com

Interactive Data Table: Key Pharmacophoric Features of 5-HT3 Antagonists

| Feature | Description | Importance for Ondansetron | Reference |

| Aromatic Moiety | Provides hydrophobic interactions | Carbazole ring | biorxiv.orgwikipedia.org |

| Hydrogen Bond Acceptor | Stabilizes binding | Carbonyl group | wikipedia.org |

| Basic Moiety | Forms cation-π interaction | Imidazole nitrogen | nih.govwikipedia.org |

Crystal Structure Analysis of Ondansetron Salts and Hydrates via Computational Methods

Computational methods are also used to analyze the crystal structures of ondansetron salts and hydrates. Ondansetron is commonly formulated as its hydrochloride dihydrate salt. nih.gov Understanding the solid-state properties of this and other salt forms is crucial for drug development.

Studies have shown that ondansetron hydrochloride and hydrobromide form isomorphous dihydrates, meaning they have similar crystal lattice parameters and hydrogen bonding networks. mdpi.comresearchgate.net In contrast, the hydroiodide dihydrate salt has a different crystal structure. mdpi.comresearchgate.netresearchgate.net Computational analysis of powder X-ray diffraction (PXRD) data, particularly from synchrotron sources, has been used to determine the crystal structures of unstable intermediate forms, such as the hemihydrate and anhydrate of ondansetron hydrochloride, which form during dehydration. acs.org This analysis revealed that the first step of dehydration involves the removal of a water molecule hydrogen-bonded to the imidazole ring. acs.org These computational insights into the crystal packing and hydrogen bonding networks are vital for understanding the stability and dissolution properties of different ondansetron formulations. acs.org

Interactive Data Table: Crystallographic Parameters of Ondansetron Salts

| Salt | Crystal System | Space Group | Reference |

| Hydrochloride Dihydrate | - | - | mdpi.comresearchgate.net |

| Hydrobromide Dihydrate | - | - | mdpi.comresearchgate.net |

| Hydroiodide Dihydrate | Triclinic | P-1 | researchgate.net |

Sophisticated Analytical Methodologies for Ondansetron, 3r Research

High-Performance Liquid Chromatography (HPLC) Developments

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in the analysis of Ondansetron (B39145). Its versatility allows for quantitative analysis, separation of stereoisomers, and assessment of stability.

Method Development for Quantitative Analysis in Research Matrices

The quantitative determination of Ondansetron in various research matrices, such as bulk drug substances and pharmaceutical formulations, is crucial for quality control and research purposes. Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for this purpose. ijpsonline.comnano-ntp.com

Several studies have focused on developing simple, accurate, and precise RP-HPLC methods. For instance, one method utilized a C18 column with a mobile phase consisting of acetonitrile (B52724) and water (with 0.1% OPA) in a 25:75 ratio, flowing at 1 ml/min, with UV detection at 314 nm. nano-ntp.com This method demonstrated linearity in the concentration range of 4-20 μg/ml. nano-ntp.com Another method employed a mobile phase of methanol (B129727) and tetra butyl ammonium (B1175870) hydrogen sulphate with a flow rate of 0.6 ml/min and UV detection at 305 nm, showing linearity from 0.05–200 µg/ml. jchps.com The robustness of these methods is often evaluated by introducing small, deliberate variations in chromatographic conditions, such as flow rate and mobile phase composition, to ensure their reliability. ijpsonline.comrjpbcs.com

A key aspect of method validation is ensuring accuracy, which is often determined through recovery studies. In one such study, known quantities of Ondansetron standard were added to sample solutions, and the percentage recovery was found to be between 98.85% and 99.04%, indicating the high accuracy of the method. jchps.com Precision, another critical parameter, is assessed by analyzing multiple samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). jchps.com

Interactive Table: Example of HPLC Method Parameters for Quantitative Analysis of Ondansetron

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | C18 (4.6 x 250 mm, 5µm) nano-ntp.com | Agilent extended C18 jchps.com |

| Mobile Phase | Acetonitrile: Water (0.1% OPA) (25:75) nano-ntp.com | Methanol: Tetra butyl ammonium hydrogen sulphate jchps.com |

| Flow Rate | 1 ml/min nano-ntp.com | 0.6 ml/min jchps.com |

| Detection Wavelength | 314 nm nano-ntp.com | 305 nm jchps.com |

| Linearity Range | 4-20 μg/ml nano-ntp.com | 0.05–200 µg/ml jchps.com |

| Retention Time | Not Specified | 2.27 ± 0.03 min jchps.com |

Chiral HPLC for Enantiomeric Purity and Quantification

Ondansetron possesses a chiral center, meaning it exists as two enantiomers, (R)- and (S)-Ondansetron. The (R)-enantiomer is reported to be the more potent eutomer. researchgate.net Therefore, the ability to separate and quantify these enantiomers is critical for ensuring the enantiomeric purity of the final drug product and for stereoselective pharmacokinetic studies.

Direct chiral HPLC methods using polysaccharide-based chiral stationary phases (CSPs) are widely used for this purpose. researchgate.netannamalaiuniversity.ac.in For example, a Chiralpak AS-3R column has been successfully used to separate Ondansetron enantiomers. researchgate.net One method employed a mobile phase of methanol/water/diethylamine (85/15/0.1% v/v/v) to achieve baseline separation of the enantiomers in a short runtime of approximately 4 minutes. researchgate.netannamalaiuniversity.ac.in Another study utilized a Chiralcel OD-R column for the enantiomeric separation. researchgate.netcore.ac.uk

The development of these methods often involves optimizing the mobile phase composition to achieve the best resolution between the enantiomeric peaks. researchgate.net Validation of chiral HPLC methods includes assessing linearity, sensitivity, selectivity, precision, and accuracy for each enantiomer. researchgate.netresearchgate.net These methods are crucial for the quality control of chiral switch products, where the aim is to produce a single, more active enantiomer. researchgate.net

Interactive Table: Chiral HPLC Method for Ondansetron Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiralpak AS-3R (150 mm × 4.6 mm i.d., 3 µm) researchgate.net |

| Mobile Phase | Methanol/Water/Diethylamine (85/15/0.1% v/v/v) researchgate.net |

| Flow Rate | 1.5 mL min⁻¹ researchgate.net |

| Detection Wavelength | 222 nm researchgate.net |

| Runtime | 3.5 min researchgate.net |

| Resolution (Rs1,2) | 2.9 researchgate.net |

Stability-Indicating HPLC Methods for Degradation Studies

Stability-indicating HPLC methods are essential for determining the intrinsic stability of a drug substance and for identifying potential degradation products. These methods are designed to separate the active pharmaceutical ingredient (API) from its degradation products, which may form under various stress conditions.

For Ondansetron, forced degradation studies are performed by exposing the drug to acidic, alkaline, oxidative, thermal, and photolytic stress conditions. ijpsonline.comjchps.comrjpbcs.com A stability-indicating RP-HPLC method was developed using a C18 column and a mobile phase of methanol and tetrabutylammonium (B224687) hydrogen sulphate. jchps.com This study showed that Ondansetron experienced slight decomposition under all stress conditions, with the percentage of degradation being less than 5%. jchps.com Another study employed a mobile phase of 20 mM KH2PO4 (pH 5.0) and acetonitrile (65:35, v/v) and found that the degradation of Ondansetron followed first-order kinetics. rjpbcs.com The ability of the method to separate Ondansetron from its degradation products is a key validation parameter. jchps.com

These studies are crucial for determining the shelf-life of the drug product and for understanding its degradation pathways.

Mass Spectrometry (MS) Coupled Techniques

The coupling of liquid chromatography with mass spectrometry has revolutionized the analysis of pharmaceutical compounds, offering unparalleled sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs and their metabolites in biological matrices, such as plasma and brain tissue. nih.gov This method offers high sensitivity, allowing for the detection of very low concentrations of the analyte. nih.govresearchgate.net

For Ondansetron analysis, LC-MS/MS methods have been developed with a lower limit of quantification (LLOQ) as low as 0.2 ng/mL in human plasma. researchgate.net These methods typically involve a sample preparation step, such as liquid-liquid extraction or protein precipitation, to remove interferences from the biological matrix. nih.govresearchgate.netresearchgate.net The separation is then performed on a reversed-phase column, followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.netlatamjpharm.org In MRM, specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, which provides high selectivity and accurate quantification. researchgate.netlatamjpharm.org

The high sensitivity of LC-MS/MS makes it particularly suitable for pharmacokinetic studies, where drug concentrations can be very low, especially at later time points. nih.gov

Interactive Table: LC-MS/MS Method for Ondansetron Quantification

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Technique | LC-ESI-MS/MS researchgate.net | HPLC-MS/MS nih.gov |

| Matrix | Human Plasma researchgate.net | Rat Plasma and Brain Homogenate nih.gov |

| Extraction | Liquid-Liquid Extraction researchgate.net | Protein Precipitation nih.gov |

| LLOQ | 0.2 ng/mL researchgate.net | 20.0 pg/mL (plasma), 2.00 pg/mL (brain) nih.gov |

| Linear Range | 0.2-60 ng/mL researchgate.net | 20.0 - 10,000 pg/mL (plasma) nih.gov |

| Ionization | Electrospray (ES+) researchgate.net | Not Specified |

Application of MS for Metabolite Identification (e.g., 8-hydroxyondansetron)

Mass spectrometry is an indispensable tool for the identification of drug metabolites. Ondansetron is extensively metabolized in the liver, primarily through hydroxylation of the indole (B1671886) ring. core.ac.uk The major metabolite is 8-hydroxyondansetron (B29592). core.ac.ukdrugbank.com

LC-MS/MS methods have been developed for the simultaneous quantification of Ondansetron and its metabolites, such as 8-hydroxyondansetron, in human plasma. researchgate.netcore.ac.uk These methods often utilize chiral chromatography to separate the enantiomers of both the parent drug and its metabolites. researchgate.netcore.ac.uk The identification of metabolites is based on their mass-to-charge ratio (m/z) and their fragmentation patterns in the mass spectrometer. researchgate.net The structure of 8-hydroxyondansetron has been confirmed through these techniques. core.ac.ukdrugbank.com

The ability to identify and quantify metabolites is crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of a drug.

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides a powerful lens through which to examine (3R)-Ondansetron. Different spectroscopic techniques offer unique insights into its chemical properties.

UV-Visible Spectroscopy for Concentration Determination

UV-Visible spectroscopy is a widely used technique for the quantitative determination of ondansetron in various samples. researchgate.netijpsonline.comrjptonline.org This method relies on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law. researchgate.net

For ondansetron, the wavelength of maximum absorbance (λmax) is often observed around 248 nm, 297 nm, 302 nm, or 310 nm, depending on the solvent used. researchgate.netijpsonline.comjchps.comijcrt.orgpharmascholars.com For instance, studies have reported a λmax of 248 nm in saline, 297 nm in distilled water, and 310 nm in water and various buffer solutions. researchgate.netijpsonline.comjchps.comijcrt.org The linearity of the method is typically established over a specific concentration range, such as 5-25 μg/mL or 2-22 μg/ml, with high correlation coefficients (r² > 0.999) indicating a strong linear relationship between absorbance and concentration. rjptonline.orgijcrt.org

The application of UV-Visible spectroscopy extends to the analysis of ondansetron in pharmaceutical formulations, where it serves as a rapid and cost-effective quality control tool. researchgate.netjchps.com The method's accuracy is often validated through recovery studies, with results typically greater than 99%. researchgate.net

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 248 nm (in saline), 297 nm (in distilled water), 310 nm (in various buffers) | researchgate.netjchps.comijcrt.org |

| Linearity Range | 2 - 25 µg/mL | researchgate.netrjptonline.orgijcrt.org |

| Correlation Coefficient (r²) | > 0.999 | ijcrt.org |

| Limit of Detection (LOD) | 0.163796 µg/mL | ijcrt.org |

| Limit of Quantification (LOQ) | 0.496352 µg/mL | ijcrt.org |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in the (3R)-Ondansetron molecule. This technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups. nih.gov

The FT-IR spectrum of ondansetron exhibits characteristic absorption bands that confirm its molecular structure. researchgate.netjyoungpharm.org Key peaks include those corresponding to the N-H group, aromatic C-C bonds, and aliphatic C-C bonds. researchgate.net For example, an intense band around 3483 cm⁻¹ is indicative of the N-H stretching vibration. researchgate.netjyoungpharm.org Aromatic ring stretching vibrations are typically observed in the 1600-1500 cm⁻¹ region. ijmps.org The carbonyl (C=O) functional group, a key feature of the carbazolone ring, also gives a distinct peak. ijmps.orgseejph.com The presence of an imidazole (B134444) ring is confirmed by N-H stretching vibrations around 3300-3200 cm⁻¹. ijmps.org

FT-IR is also crucial for studying potential interactions between ondansetron and other substances, such as excipients in pharmaceutical formulations, by observing any shifts or changes in the characteristic peaks. researchgate.netjyoungpharm.org

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Reference |

| N-H Stretching | ~3483 | researchgate.netjyoungpharm.org |

| N-H Stretching (Imidazole) | 3300-3200 | ijmps.org |

| Aromatic C-H Stretching | ~3047 | seejph.com |

| Aliphatic C-H Stretching | ~2910-2942 | researchgate.netseejph.com |

| C=O Stretching | ~1638 | researchgate.netseejph.com |

| Aromatic Ring Stretching | 1600-1500 | ijmps.org |

| C-N Stretching | 1350-1000 | aip.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it essential for the definitive structural confirmation of (3R)-Ondansetron. hmdb.cachemicalbook.comchemicalbook.com NMR spectroscopy is based on the measurement of the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.

¹H NMR (proton NMR) and ¹³C NMR (carbon NMR) are the most common types used. The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environment, while the ¹³C NMR spectrum provides information about the carbon skeleton. foodb.ca These spectra, along with two-dimensional NMR techniques like [¹H, ¹³C]-HSQC, allow for the complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule. foodb.ca

NMR is also utilized in studying the binding interactions of ondansetron with biological macromolecules, such as cytochrome P450 enzymes, by measuring substrate-to-heme iron distances. pharmgkb.org

Fluorescence Spectroscopy for Binding Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding interactions between (3R)-Ondansetron and proteins, such as serum albumins. nih.govjelsciences.com This method relies on the intrinsic fluorescence of certain amino acid residues in proteins, like tryptophan, or the fluorescence of the drug molecule itself. jelsciences.com

When ondansetron binds to a protein, it can cause a change in the fluorescence intensity of the protein, a phenomenon known as fluorescence quenching. artsakhlib.am By analyzing the quenching data, researchers can determine key binding parameters, including binding constants and the number of binding sites. nih.gov The mechanism of quenching, whether static (due to complex formation) or dynamic (due to collisional encounters), can also be elucidated. artsakhlib.amnih.gov

Studies have shown that ondansetron can quench the intrinsic fluorescence of proteins like trypsin and serum albumins, indicating a binding interaction. researchgate.netresearchgate.net Thermodynamic parameters derived from fluorescence data at different temperatures can reveal the nature of the binding forces, such as hydrophobic interactions and hydrogen bonding. nih.gov

Other Advanced Chromatographic Methods (e.g., HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and speed. It is a valuable tool for the quantitative estimation of ondansetron in bulk drug and pharmaceutical dosage forms. nih.govjopcr.com

In HPTLC, a small amount of the sample is spotted onto a high-performance plate coated with a stationary phase, such as silica (B1680970) gel 60 F254. jopcr.comnih.gov The plate is then developed in a chamber with a suitable mobile phase. The choice of mobile phase is critical for achieving good separation. For ondansetron, various mobile phase compositions have been reported, including mixtures of chloroform, ethyl acetate, methanol, and ammonia, or methanol, triethylamine, and glacial acetic acid. nih.govjopcr.com

After development, the separated spots are quantified using a densitometer, which measures the absorbance or fluorescence of the spots at a specific wavelength. Densitometric analysis for ondansetron is often performed at wavelengths like 254 nm or 309 nm. nih.govjopcr.com The method is validated for linearity, accuracy, precision, and limits of detection and quantification according to ICH guidelines. nih.govjopcr.com

| Parameter | Method 1 | Method 2 | Reference |

| Mobile Phase | Chloroform:Ethyl acetate:Methanol:Ammonia (9:5:4:0.1 v/v) | Methanol:Triethylamine:Glacial acetic acid (9.5:0.5:0.1 v/v/v) | nih.govjopcr.com |

| Stationary Phase | Silica gel 60 F254 | Pre-coated silica gel 60 GF254 | jopcr.comnih.gov |

| Detection Wavelength | 254 nm | 309 nm | nih.govjopcr.com |

| Retardation Factor (Rf) | 0.52 ± 0.02 | 0.77 ± 0.01 | nih.govjopcr.com |

| Linearity Range | 200-1200 ng/spot | 300-1100 ng/spot | nih.govjopcr.com |

| LOD | 14.83 ng/spot | 54.60 ng/spot | nih.govjopcr.com |

| LOQ | 44.92 ng/spot | 165.46 ng/spot | nih.govjopcr.com |

Future Research Trajectories in Ondansetron, 3r Chemical Sciences

Exploration of Novel Stereoselective Synthetic Pathways

Asymmetric Catalysis: Developing novel chiral catalysts (e.g., organocatalysts, metal complexes) that can directly promote the formation of the (3R) enantiomer with high enantiomeric excess. This would bypass the need for post-synthesis resolution.

Enzymatic Synthesis: Investigating the use of biocatalysts (enzymes) that can perform specific stereoselective transformations, offering a greener and potentially more efficient synthetic approach.

Flow Chemistry: Adapting existing or developing new synthetic routes for continuous flow processes. This can improve reaction control, safety, and scalability, particularly for stereoselective steps.

Chiral Pool Synthesis: Exploring the use of readily available chiral starting materials to build the Ondansetron (B39145) scaffold stereoselectively.

In-depth Molecular Characterization of Less Explored Interactions

While Ondansetron's interaction with the 5-HT₃ receptor is well-documented, its interactions with other biological molecules and its behavior in different chemical environments remain areas for deeper investigation. Future research could explore:

Protein Binding Studies: Detailed characterization of Ondansetron's binding to plasma proteins like albumin. Studies have shown interactions with serum albumins, involving hydrogen bonds and hydrophobic interactions, occurring at Sudlow's site I nih.gov. Further research could elucidate the precise binding modes and their implications for pharmacokinetics.

Enzyme Interactions: Beyond its known role as a 5-HT₃ antagonist, Ondansetron has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) researchgate.netnih.govnih.gov. In-depth studies could explore the molecular basis of these interactions, including specific binding residues and the kinetics of inhibition, to understand potential off-target effects or novel therapeutic applications. Molecular dynamics simulations suggest Ondansetron binds with higher affinity to BChE than to AChE nih.gov.

Transporter Interactions: Investigating Ondansetron's interaction with various transporters, such as the human multidrug and toxin extrusion (MATE) transporter 1, where it has been identified as an inhibitor rndsystems.com. Understanding these interactions is crucial for predicting drug-drug interactions and cellular uptake.

Aggregation and Self-Interaction: Characterizing potential self-assembly or aggregation behavior of Ondansetron under various conditions, which could influence its solubility, stability, and efficacy.

Rational Design of Ondansetron Analogs with Modulated Specificity

The Ondansetron scaffold serves as a valuable starting point for designing new molecules with tailored properties. Future research directions include:

Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to understand how modifications to the Ondansetron structure affect its affinity and selectivity for the 5-HT₃ receptor and other potential targets. This can involve systematic variations of functional groups and ring systems. For instance, studies on related compounds have shown that modifications to aromatic moieties can significantly impact 5-HT₃ receptor antagonistic activity nih.gov.

Dual-Acting Agents: Designing analogs that target multiple receptors simultaneously. Research has explored hybrid molecules targeting both 5-HT₃ and 5-HT₆ receptors for potential applications in neuropsychiatric disorders, demonstrating that structural modifications can lead to dual-acting antagonists acs.orgnih.gov.

Allosteric Modulators: Investigating the design of Ondansetron analogs that act as allosteric modulators of the 5-HT₃ receptor, rather than simple competitive antagonists. This approach could offer more nuanced control over receptor function researchgate.netresearchgate.netmdpi.comnih.gov. For example, palonosetron (B1662849), another 5-HT₃ antagonist, exhibits allosteric binding and positive cooperativity, differing from Ondansetron's simple competitive binding researchgate.netnih.gov.

Improved Pharmacokinetic Profiles: Designing analogs with enhanced oral bioavailability, better brain penetration, or altered metabolic stability to improve therapeutic outcomes or reduce side effects.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry plays a vital role in understanding molecular behavior and predicting properties. Future research can leverage advanced computational techniques for Ondansetron, (3R)-:

Molecular Dynamics (MD) Simulations: Employing MD simulations to provide atomic-level insights into Ondansetron's binding dynamics with its targets, protein interactions, and conformational changes. Studies have used MD to analyze Ondansetron's binding to cholinesterases nih.govnih.gov and its stability in protein complexes researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to predict the biological activity of novel Ondansetron analogs based on their chemical structures. This can accelerate the drug discovery process by prioritizing promising candidates.

Docking Studies: Utilizing molecular docking to predict binding poses and affinities of Ondansetron and its derivatives to various biological targets, aiding in the rational design of new molecules researchgate.netnih.govnih.govacs.org.

Physiologically Based Pharmacokinetic (PBPK) Modeling: Developing sophisticated PBPK models that incorporate Ondansetron's physicochemical properties to predict its concentration profiles in different physiological states, such as liver cirrhosis mdpi.com. This can help optimize dosing strategies and understand drug disposition.

Application of Ondansetron Chemistry in Materials Science

While primarily a pharmaceutical, the chemical properties of Ondansetron suggest potential applications beyond medicine, particularly in materials science.

Corrosion Inhibition: Research has begun to explore Ondansetron hydrochloride as a green corrosion inhibitor for mild steel in acidic media core.ac.ukresearchgate.netresearchgate.netnih.gov. Studies indicate that Ondansetron hydrochloride adsorbs onto the steel surface, forming a protective layer that inhibits corrosion. The adsorption mechanism often follows the Langmuir isotherm, and electrochemical studies suggest it acts as a mixed-type inhibitor researchgate.netresearchgate.netnih.gov. Future work could focus on understanding the precise adsorption mechanisms at a molecular level, exploring its efficacy in different corrosive environments, and optimizing its formulation for industrial applications. The presence of nitrogen and oxygen atoms in the molecule likely contributes to its adsorption and protective properties through coordination with metal surfaces nih.govmdpi.com.

Q & A

Basic Research Questions

Q. What methodological considerations are critical for evaluating ondansetron's dose-response efficacy in postoperative nausea and vomiting (PONV)?

- Answer : Dose-ranging trials should use stratified randomization to account for surgical risk factors (e.g., anesthesia type, procedure duration). The number-needed-to-treat (NNT) metric is essential for comparing efficacy across doses. For example, intravenous ondansetron 4 mg showed an NNT of 6.4 (95% CI: 5.3–7.9) for vomiting prevention, but heterogeneity arises in nausea outcomes due to trial design variations . Meta-analyses must exclude duplicate datasets to avoid overestimating efficacy .

Q. How do cohort studies address confounding variables when assessing ondansetron's safety during pregnancy?

- Answer : Propensity-score matching (1:4 ratio) adjusts for baseline covariates such as maternal age, comorbidities, and concurrent antiemetic use. For example, a Danish cohort study (n=608,385 pregnancies) found no significant association between ondansetron and major birth defects (prevalence odds ratio: 1.12; 95% CI: 0.69–1.82) after adjusting for hospitalization severity and other antiemetics . Sensitivity analyses should further exclude studies with exposure misclassification (e.g., prescription claims vs. clinical administration) .

Q. What experimental models validate ondansetron's antiemetic mechanisms in preclinical research?

- Answer : Rat pica models (kaolin consumption) reliably simulate radiation-induced vomiting. Ondansetron pretreatment (e.g., 0.75 ± 0.11 g kaolin intake vs. 1.43 ± 0.24 g in controls; p<0.01) demonstrates serotonin receptor antagonism without affecting food intake. Such models require strict controls for stress-induced behaviors and dose standardization across species .

Advanced Research Questions

Q. How can contradictory findings on ondansetron's teratogenicity be resolved through meta-analytical frameworks?

- Answer : Apply the GRADE framework to assess evidence quality, prioritizing cohort studies over case-control designs due to retrospective bias. For instance, while one U.S. cohort (n=88,467) reported a 24% increased risk of oral clefts (RR: 1.24; 95% CI: 1.03–1.48), subgroup analyses of intravenous administration (n=23,877) found no such association. Meta-regression should evaluate confounding by indication (e.g., hyperemesis severity) .

Q. What statistical approaches mitigate the impact of covert duplicate data in ondansetron meta-analyses?

- Answer : Use the PRISMA-IPD checklist to identify overlapping patient cohorts. For example, 17% of ondansetron trials (28% of patient data) were duplicated, inflating antiemetic efficacy by 23% (NNT reduced from 9.5 to 4.9). Weighted Z-scores and Egger’s regression can detect publication bias, while excluding non-original datasets improves reliability .

Q. How do pharmacokinetic interactions influence ondansetron's efficacy in combination therapies?

- Answer : Factorial RCT designs with interaction terms (e.g., ondansetron + dexamethasone) must control for CYP3A4/5 enzyme induction. Pharmacodynamic synergy can be quantified via isobolographic analysis, where combination index values <1 indicate supra-additive effects. Dose-response surfaces should map efficacy-safety trade-offs .

Q. What methodological limitations affect RCTs evaluating ondansetron for postoperative delirium (POD)?

- Answer : Heterogeneity in delirium assessment tools (e.g., CAM-ICU vs. DSM-5) and dosing regimens (single vs. multi-day) limits comparability. A prophylactic RCT (n=orthopedic patients) reported reduced POD incidence with ondansetron, but lacked blinding and power for subgroup analyses. Future trials should standardize outcome measures and incorporate pharmacokinetic monitoring .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.